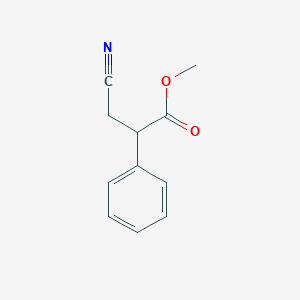
Methyl 3-cyano-2-phenylpropanoate
Descripción general
Descripción
Methyl 3-cyano-2-phenylpropanoate is a methyl ester that is methyl phenylacetate substituted at the alpha-position by a cyanomethyl group. It is a nitrile and a methyl ester. It derives from a phenylacetic acid.
Aplicaciones Científicas De Investigación
Synthetic Organic Chemistry
Methyl 3-cyano-2-phenylpropanoate serves as a crucial building block in the synthesis of complex organic molecules. Its structure allows for various chemical transformations, making it valuable for chemists aiming to create diverse compounds.
Key Reactions:
- Condensation Reactions: It can undergo condensation with various nucleophiles to form larger, more complex structures.
- Nucleophilic Substitution: The cyano group can participate in nucleophilic substitution reactions, facilitating the introduction of other functional groups.
Pharmaceutical Development
In pharmaceutical research, this compound has been investigated for its potential therapeutic effects. Its derivatives have shown promise in drug discovery campaigns targeting various diseases.
Case Study: Antimycobacterial Activity
Recent studies have explored the synthesis of derivatives of this compound that exhibit activity against Mycobacterium tuberculosis. These compounds were tested for their ability to inhibit bacterial growth, highlighting the potential of this compound in developing new antitubercular agents .
| Compound | Activity (MIC µg/mL) | Toxicity (IC50 µg/mL) |
|---|---|---|
| Compound A | 0.40 | >32 |
| Compound B | 0.06 | >32 |
Agricultural Chemistry
This compound is also utilized in the formulation of agrochemicals. Its derivatives are being explored for use as pesticides and herbicides that enhance crop yield and protection.
Applications:
- Pesticide Formulations: The compound can be modified to develop effective pesticides that target specific pests while minimizing environmental impact.
- Herbicide Development: Research is ongoing into its use as a herbicide, focusing on selectivity and efficacy against various weed species.
Material Science
In material science, this compound is being investigated for its role in producing specialty polymers and resins. Its properties contribute to enhanced performance in coatings and adhesives.
Potential Applications:
- Coatings: The compound can be incorporated into coatings to improve adhesion and durability.
- Adhesives: Its chemical properties allow for the development of adhesives with superior bonding strength.
Propiedades
Fórmula molecular |
C11H11NO2 |
|---|---|
Peso molecular |
189.21 g/mol |
Nombre IUPAC |
methyl 3-cyano-2-phenylpropanoate |
InChI |
InChI=1S/C11H11NO2/c1-14-11(13)10(7-8-12)9-5-3-2-4-6-9/h2-6,10H,7H2,1H3 |
Clave InChI |
POZIFRPMDFGLIW-UHFFFAOYSA-N |
SMILES |
COC(=O)C(CC#N)C1=CC=CC=C1 |
SMILES canónico |
COC(=O)C(CC#N)C1=CC=CC=C1 |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details












Synthesis routes and methods III
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













